2-Chloro-3-formylisonicotinonitrile
Description
2-Chloro-3-formylisonicotinonitrile is a pyridine derivative featuring a chloro substituent at position 2, a formyl group at position 3, and a nitrile group at position 4. The formyl group distinguishes it from related compounds, suggesting higher electrophilicity and reactivity in nucleophilic additions or condensation reactions. Such characteristics could make it valuable in pharmaceutical intermediates or agrochemical synthesis.
Properties
Molecular Formula |
C7H3ClN2O |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
2-chloro-3-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(4-11)5(3-9)1-2-10-7/h1-2,4H |
InChI Key |
DNCPZYVRLSGLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-formylisonicotinonitrile typically involves the Vilsmeier-Haack reaction. This reaction uses N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to form a chloroformyl intermediate, which then reacts with isonicotinonitrile to yield the desired product . The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of 2-Chloro-3-formylisonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-formylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-3-carboxyisonicotinonitrile
Reduction: 2-Chloro-3-formylisonicotinamidine
Substitution: 2-Amino-3-formylisonicotinonitrile or 2-Thio-3-formylisonicotinonitrile.
Scientific Research Applications
2-Chloro-3-formylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-formylisonicotinonitrile involves its interaction with specific molecular targets. The chloro and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The nitrile group can form hydrogen bonds with biological targets, influencing their activity and function .
Comparison with Similar Compounds
2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3)
Structural Differences :
- Substituents : Methyl group at position 3 instead of formyl.
- Molecular Formula : C₇H₅ClN₂ (vs. C₇H₃ClN₂O for the target compound).
- Molecular Weight : 152.58 g/mol (vs. ~153.56 g/mol estimated for the target).
Key Properties :
- The methyl group reduces polarity compared to the formyl substituent, leading to lower solubility in polar solvents.
- Applications: Used in materials science and as a precursor in heterocyclic synthesis due to its stability .
Implications for the Target Compound: The formyl group in 2-Chloro-3-formylisonicotinonitrile likely enhances its reactivity in cross-coupling or cyclization reactions compared to the methyl analog.
2-Chloronicotinic Acid (CAS 2942-59-8)
Structural Differences :
- Substituents : Carboxylic acid (-COOH) at position 3 instead of formyl (-CHO) and nitrile (-CN).
- Molecular Formula: C₆H₄ClNO₂ (vs. C₇H₃ClN₂O).
- Molecular Weight : 157.55 g/mol.
Key Properties :
2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3)
Structural Differences :
- Substituents : Phenyl group at position 6 and nitrile at position 3.
- Molecular Formula : C₁₂H₇ClN₂.
- Molecular Weight : 214.65 g/mol.
Key Properties :
Implications for the Target Compound :
The formyl group at position 3 in the target compound may offer a more accessible reactive site compared to the phenyl-substituted analog, facilitating faster kinetics in catalysis.
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Research Findings and Implications
- Reactivity : The formyl group in the target compound enhances electrophilicity, making it superior to methyl () or phenyl () analogs in condensation reactions.
- Solubility: The polar formyl group likely improves aqueous solubility compared to 2-chloro-3-methylisonicotinonitrile but reduces it relative to 2-chloronicotinic acid due to the absence of ionizable groups .
- Drug Development : The nitrile and formyl groups could synergize to act as hydrogen bond acceptors, enhancing binding affinity in biological targets compared to carboxylic acid derivatives .
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